2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
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Overview
Description
2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is a synthetic organic compound with the molecular formula C21H21NO4 and a molecular weight of 351.4 g/mol . This compound is characterized by the presence of a cyclobutyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino acid moiety. It is commonly used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclobutyl Group: The cyclobutyl group is introduced through a cyclization reaction involving a suitable cyclobutyl precursor.
Coupling Reaction: The protected glycine derivative is then coupled with the cyclobutyl precursor using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid has several scientific research applications:
Peptide Synthesis: The compound is widely used as a building block in the synthesis of peptides due to its Fmoc-protected amino group.
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly those targeting specific proteins or enzymes.
Biological Research: The compound is used in studies involving protein-ligand interactions and enzyme kinetics.
Material Science: It is used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The cyclobutyl group adds rigidity to the molecule, affecting its overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid
Uniqueness
2-[cyclobutyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is unique due to the presence of both the cyclobutyl and Fmoc groups, which confer specific steric and electronic properties. These features make it particularly useful in peptide synthesis and other applications where precise control over molecular interactions is required.
Properties
CAS No. |
2138239-36-6 |
---|---|
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 |
Purity |
95 |
Origin of Product |
United States |
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